molecular formula C11H12OS B14704946 7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 18850-47-0

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B14704946
CAS No.: 18850-47-0
M. Wt: 192.28 g/mol
InChI Key: RMIUBEHFVJTFGZ-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound belonging to the class of benzothiepins. Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Friedel-Crafts acylation reaction followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiepin: The parent compound without the methyl group.

    Dihydrobenzothiepin: Compounds with different substituents on the benzothiepin ring.

Uniqueness

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other benzothiepins.

Properties

CAS No.

18850-47-0

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-1-benzothiepin-5-one

InChI

InChI=1S/C11H12OS/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3

InChI Key

RMIUBEHFVJTFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SCCCC2=O

Origin of Product

United States

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